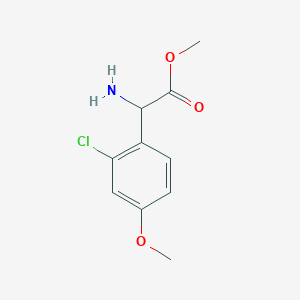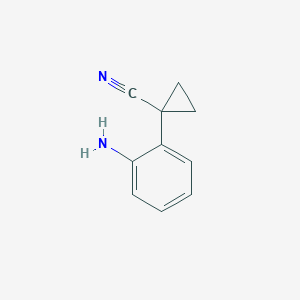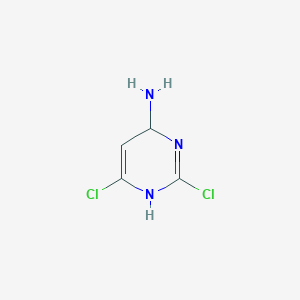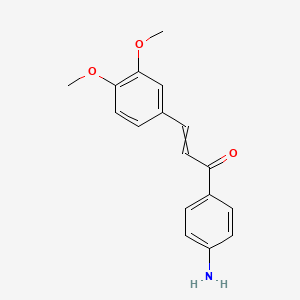![molecular formula C12H21N3O3S B11727376 Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate](/img/structure/B11727376.png)
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートは、アミノ基、メチル基、スルファメート基を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートの合成は、通常、複数のステップで実行されます。一般的な方法の1つは、4-アミノ-3-メチルフェニルアミンとエチルアミンを反応させて中間体を形成させることです。次に、この中間体を制御された条件下でメチルスルファモイルクロリドと反応させて最終生成物を得ます。反応条件は、反応を促進するために、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基を必要とすることがよくあります。
工業生産方法
工業的な環境では、この化合物の生産は、反応物を最適化された条件下で組み合わせることで収率と純度を最大限に高める、大規模なバッチ反応器を使用することがあります。このプロセスには、最終生成物が必要な仕様を満たすことを保証するために、再結晶またはクロマトグラフィーによる精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は酸化されてニトロ誘導体を形成することができます。
還元: この化合物は還元されてアミンを形成することができます。
置換: スルファメート基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬を置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりニトロ化合物が得られる一方、還元により第一級または第二級アミンが生成される可能性があります。
科学的研究の応用
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の製造における中間体として使用されます。
生物学: この化合物は、酵素や細胞プロセスへの影響を含む、潜在的な生物活性について研究されています。
医学: 特定の疾患の治療における治療薬としての可能性を探求する研究が進められています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
作用機序
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。アミノ基とスルファメート基は、酵素や受容体と水素結合や静電相互作用を形成し、その活性を調節することができます。関与する正確な経路は、特定の用途と生物学的状況によって異なります。
類似化合物の比較
類似化合物
独自性
メチル{2-[(4-アミノ-3-メチルフェニル)(エチル)アミノ]エチル}スルファメートは、独特の化学的性質と反応性を付与する官能基の特定の組み合わせのために、独自性があります。この独自性は、さまざまな研究や産業用途で価値があり、他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate
- 2-[(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate
Uniqueness
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H21N3O3S |
|---|---|
分子量 |
287.38 g/mol |
IUPAC名 |
methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3 |
InChIキー |
UDZAXLYZPJPCAH-UHFFFAOYSA-N |
正規SMILES |
CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)

![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)




![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727374.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)
